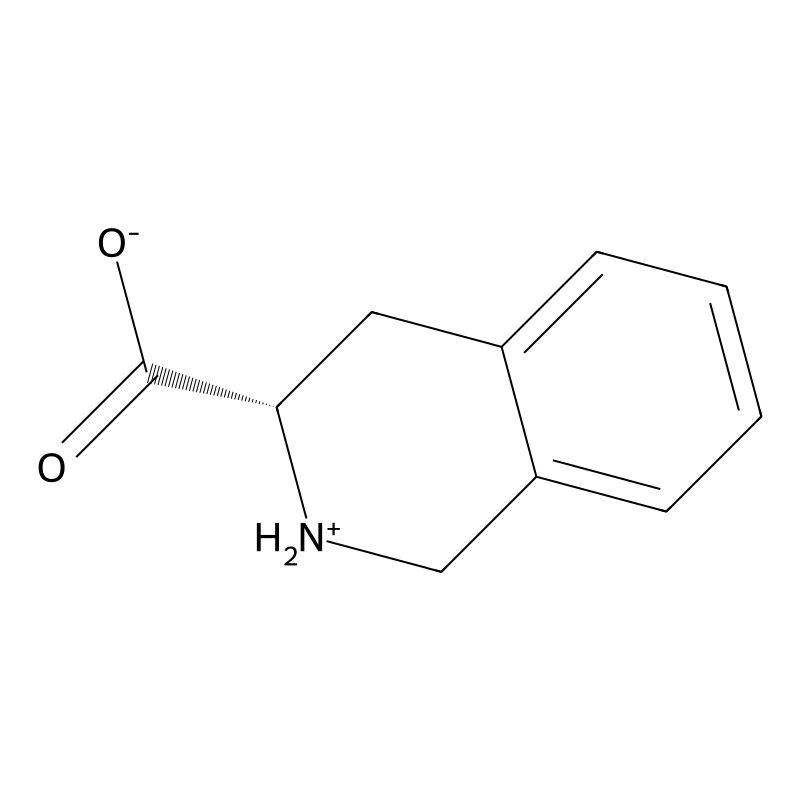

(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Medicinal Chemistry

(S)-Tetrahydroisoquinoline-3-carboxylic acid serves as a valuable scaffold for the development of new drugs. Its structural similarity to naturally occurring neurotransmitters like dopamine and norepinephrine makes it a promising candidate for drugs targeting neurological disorders. Studies have shown its potential for treating:

- Parkinson's disease: Research suggests that (S)-tetrahydroisoquinoline-3-carboxylic acid derivatives may help restore dopamine levels in the brain, potentially alleviating Parkinson's symptoms [].

- Alzheimer's disease: Some studies indicate that this molecule may possess neuroprotective properties and improve cognitive function in Alzheimer's disease models [].

Organic Synthesis

(S)-Tetrahydroisoquinoline-3-carboxylic acid acts as a versatile chiral building block for the synthesis of more complex molecules. Its readily available form and unique stereochemistry make it a valuable tool for organic chemists.

Materials Science

Recent research explores the potential of (S)-tetrahydroisoquinoline-3-carboxylic acid derivatives in the development of novel materials. These derivatives exhibit interesting properties, such as:

(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid is a bicyclic organic compound with the molecular formula and a molecular weight of approximately 177.20 g/mol. It is characterized by a tetrahydroisoquinoline structure, which consists of a fused isoquinoline and cyclohexane ring. The compound is notable for its chiral nature, with the (S) configuration indicating the specific spatial arrangement of its atoms. This compound serves as a constrained analog of phenylalanine, playing a significant role in medicinal chemistry as a core structural element in various bioactive compounds and peptide-based drugs .

- Esterification: The carboxylic acid group can be converted into an ester through reaction with alcohols in the presence of acid catalysts.

- N-acylation: This compound can undergo N-acylation to form derivatives with various acyl groups, enhancing its reactivity and biological activity .

- Coordination Chemistry: It can form coordination compounds with transition metals such as copper and cobalt, which have been investigated for their catalytic properties in organic reactions .

(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid exhibits various biological activities:

- Neuroprotective Effects: It has been studied for its potential neuroprotective properties against neurodegenerative diseases .

- Antioxidant Activity: The compound demonstrates antioxidant properties, which may contribute to its protective effects in biological systems.

- Role in Drug Design: As a structural component in peptide-based drugs, it plays a crucial role in modulating biological activity and enhancing therapeutic efficacy .

Several methods are employed for the synthesis of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid:

- Pictet–Spengler Reaction: This classical method involves the condensation of tryptamine derivatives with aldehydes or ketones to form tetrahydroisoquinoline derivatives.

- Bischler–Nepieralski Reaction: This reaction allows for the formation of tetrahydroisoquinolines through the cyclization of N-acylated amino acids.

- Diels-Alder Reaction: Recent approaches utilize this method to generate complex derivatives of tetrahydroisoquinoline .

- Enyne Metathesis: A modern synthetic strategy that provides access to various derivatives through olefin metathesis reactions .

(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid finds applications in several fields:

- Pharmaceutical Industry: It is used as a building block for synthesizing various pharmaceutical agents targeting neurological disorders and other diseases .

- Material Science: Its coordination compounds are explored for applications in catalysis and materials science due to their unique electronic properties .

- Research: The compound serves as a model system in studies investigating structure-activity relationships in drug design.

Interaction studies involving (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have shown its ability to interact with various biological targets:

- Enzyme Inhibition: Research has indicated that it may inhibit certain enzymes involved in metabolic pathways related to neurodegeneration.

- Receptor Binding: Studies suggest potential interactions with neurotransmitter receptors, influencing synaptic transmission and neuroprotection .

Several compounds share structural similarities with (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at position 1 | Enhanced lipophilicity |

| 1-Hydroxy-1,2,3,4-tetrahydroisoquinoline | Hydroxyl group at position 1 | Potentially increased solubility |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy group at position 6 | Altered electronic properties |

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | Benzyl substitution at position 1 | Increased steric hindrance |

The uniqueness of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid lies in its specific carboxylic acid functional group and chiral center that enhance its biological activity compared to other similar compounds. Its role as a constrained analog of phenylalanine further distinguishes it within medicinal chemistry applications.

Traditional synthetic approaches to tetrahydroisoquinoline alkaloids have relied primarily on two well-established cyclization methodologies: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The Pictet-Spengler reaction represents a fundamental transformation that proceeds through the condensation of β-arylethylamines with aldehydes or ketones, followed by intramolecular cyclization to form tetrahydroisoquinoline structures directly. This reaction has proven particularly valuable due to its mild reaction conditions and broad substrate tolerance, enabling the construction of diverse tetrahydroisoquinoline frameworks from readily available starting materials.

The Bischler-Napieralski reaction, discovered in 1893 by August Bischler and Bernard Napieralski, provides an alternative cyclization strategy through intramolecular electrophilic aromatic substitution of β-arylethylamides or β-arylethylcarbamates. This transformation typically requires more forcing conditions, employing dehydrating agents such as phosphoryl chloride (POCl₃), tin tetrachloride (SnCl₄), or boron trifluoride etherate (BF₃·OEt₂) under refluxing acidic conditions. The reaction mechanism involves either dichlorophosphoryl imine-ester intermediates or nitrilium ion intermediates, depending on the specific reaction conditions employed.

The synthetic utility of these traditional methods has been demonstrated through numerous total syntheses of tetrahydroisoquinoline alkaloids. Research conducted by various groups has shown that the Bischler-Napieralski approach can be effectively applied to construct complex alkaloid structures, with subsequent reduction of the initially formed dihydroisoquinoline intermediates using reducing agents such as sodium borohydride (NaBH₄) or specialized chiral reducing systems. The versatility of these approaches is exemplified by their successful application in the synthesis of natural products including laudanosine, xylopinine, and salsolidine.

Asymmetric Pictet–Spengler Reactions in Tic Formation

The development of asymmetric Pictet-Spengler reactions has revolutionized the synthesis of enantiomerically pure tetrahydroisoquinoline-3-carboxylic acid derivatives. Recent breakthrough research has established powerful catalytic asymmetric methodologies that overcome the historical limitations of enzymatic approaches, which were typically restricted to dopamine-related phenolic substrates. These advanced synthetic strategies employ sophisticated chiral catalyst systems capable of achieving unprecedented stereoselectivity while maintaining broad substrate scope.

The catalytic asymmetric Pictet-Spengler platform reported by leading research groups has demonstrated remarkable success in accessing enantioenriched tetrahydroisoquinolines through the reaction of N-carbamoyl-β-arylethylamines with diverse aldehydes. This methodology represents a significant advancement over previous approaches by eliminating the requirement for phenolic hydrogen bond donors in the substrate, thereby enabling the synthesis of a much broader range of tetrahydroisoquinoline derivatives. The key innovation lies in the development of strongly acidic chiral catalysts that achieve stereocontrol through noncovalent interactions, particularly nonobvious hydrogen bonding from enantiopure counteranions.

A particularly noteworthy application of asymmetric Pictet-Spengler methodology involves the synthesis of amino acid chimeras such as (1S,3S)-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid from hexafluoroacetone-protected phenylalanine and glyoxylic acid hydrate. This preparatively simple diastereoselective synthesis demonstrates excellent stereochemical control, achieving high diastereomeric ratios through careful selection of protecting groups and reaction conditions. The hexafluoroacetone protection strategy has proven particularly effective due to its ability to modulate the electronic properties of the substrate while providing steric control during the cyclization process.

The substrate scope of asymmetric Pictet-Spengler reactions has been systematically investigated, revealing broad tolerance for various aldehyde components including aliphatic, aromatic, and heteroaromatic aldehydes. The methodology has demonstrated particular utility in natural product synthesis, enabling efficient access to tetrahydroisoquinoline, aporphine, tetrahydroberberine, morphinan, and androcymbine alkaloid frameworks. The strategic use of simple carbamate protecting groups facilitates subsequent transformations, as these groups can be readily reduced to the corresponding N-methyl species that are prevalent in most tetrahydroisoquinoline alkaloids, thereby increasing the overall step economy of synthetic approaches.

Chemo-Enzymatic Cascade Reactions for Enantiomeric Enrichment

Biocatalytic approaches to tetrahydroisoquinoline alkaloid synthesis have emerged as highly efficient and environmentally sustainable alternatives to traditional chemical methods. The development of engineered imine reductases has enabled remarkable advances in the stereoselective conversion of dihydroisoquinoline precursors to the corresponding (S)-tetrahydroisoquinolines with exceptional efficiency and selectivity. These biocatalytic transformations represent a paradigm shift toward more sustainable synthetic methodologies while achieving superior stereochemical outcomes.

The engineered imine reductase IR45 has been specifically optimized to expand its substrate specificity, enabling efficient and stereoselective conversion of 1-phenyl and 1-benzyl 6,7-dimethoxy-dihydroisoquinolines into the corresponding (S)-tetrahydroisoquinolines. This enzymatic transformation achieves quantitative yields (100% from dihydroisoquinoline substrates) while maintaining excellent enantioselectivity, demonstrating the remarkable potential of engineered biocatalysts for complex molecule synthesis. The enzyme engineering efforts have focused on active site modifications that accommodate a broader range of substrate structures while preserving the high stereoselectivity characteristic of natural enzymes.

The integration of multiple biocatalytic transformations into unified synthetic cascades has been exemplified through the combination of imine reductase activity with N-methyltransferase functionality. Coclaurine N-methyltransferase (CNMT) has been successfully employed to convert (S)-tetrahydroisoquinoline intermediates into (S)-tetrahydroisoquinoline alkaloids through efficient N-methylation reactions. This chemo-enzymatic approach enables the construction of artificial biosynthetic pathways in Escherichia coli, effectively mimicking natural alkaloid biosynthesis while providing enhanced control over product formation and stereochemistry.

The development of multi-enzyme cascade systems has been further enhanced through the incorporation of cofactor regeneration systems such as glucose dehydrogenase (GDH), which maintains the NADH cofactor required for imine reductase activity. By assembling imine reductase, N-methyltransferase, and glucose dehydrogenase in a single reaction vessel, researchers have successfully constituted two distinct artificial biosynthetic pathways capable of producing five different (S)-tetrahydroisoquinoline alkaloids with exceptional efficiency. This highly modular approach demonstrates the potential for expanding the methodology through the incorporation of additional enzymatic transformations, enabling access to increasingly complex alkaloid structures through biosynthetic engineering strategies.

Mechanochemical Approaches in Solid-State Synthesis

Mechanochemical synthesis has emerged as an innovative and environmentally benign approach for constructing tetrahydroisoquinoline frameworks under solvent-free conditions using high-speed ball milling techniques. This methodology represents a significant departure from traditional solution-phase chemistry, offering unique advantages including reduced environmental impact, enhanced reaction rates, and access to previously inaccessible reaction pathways. The mechanical energy provided by ball milling enables chemical transformations that may be difficult or impossible to achieve under conventional solution conditions.

Recent developments in mechanochemical tetrahydroisoquinoline synthesis have demonstrated the successful application of ball milling techniques to complex multi-component reactions and cyclization processes. Researchers have reported the synthesis of optically active 1-alkynyl tetrahydroisoquinoline derivatives using pyridine-based chiral ligands (PyBox) in the presence of oxidizing agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under mechanochemical conditions. These transformations achieve fair to good yields with enantiomeric excesses reaching up to 79%, demonstrating that asymmetric induction can be effectively achieved in solid-state mechanochemical processes.

The mechanochemical approach has also been extended to coupling reactions involving tetrahydroisoquinoline substrates with various electrophilic partners. Iron(III)-catalyzed coupling reactions of 3-benzyl indoles with active methylene compounds have been successfully conducted under solvent-free ball-mill conditions using silica gel as a milling auxiliary. These transformations employ catalytic amounts of iron nitrate (10 mol% Fe(NO₃)₃) and demonstrate the viability of transition metal catalysis under mechanochemical conditions, opening new possibilities for complex molecule synthesis without the use of organic solvents.

The unique reaction environment provided by mechanochemical conditions has enabled the discovery of novel synthetic transformations that complement traditional solution-phase methods. The high local concentrations and intimate mixing achieved through ball milling can facilitate reactions between solid reactants that would otherwise be incompatible or unreactive under conventional conditions. Additionally, the absence of solvents eliminates potential side reactions involving solvent molecules and simplifies product isolation procedures, making mechanochemical synthesis particularly attractive for both research and industrial applications.

The integration of mechanochemical synthesis with other advanced methodologies, such as asymmetric catalysis and biocatalytic transformations, represents an exciting frontier for future development in tetrahydroisoquinoline chemistry. The ability to conduct complex multi-step syntheses under solvent-free conditions while maintaining high levels of stereochemical control could revolutionize the preparation of pharmaceutical intermediates and natural product analogs, offering significant advantages in terms of process sustainability and cost-effectiveness.

Physical and Chemical Properties of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

The comprehensive characterization of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid reveals a distinctive profile of physical and chemical properties that underlie its biological activity and synthetic utility. The compound exists as a white to pale cream crystalline powder under standard conditions, with a molecular weight of 177.20 g/mol and the molecular formula C₁₀H₁₁NO₂. The specific optical rotation of the (S)-enantiomer measures +165° ±3° when determined in 1M sodium hydroxide solution, providing a reliable method for enantiomeric purity assessment.

Analytical characterization typically employs multiple complementary techniques to ensure compound purity and identity. High-performance liquid chromatography and gas chromatography methods have been developed for quantitative analysis, with silylated gas chromatography protocols achieving assay values ≥96.0% for high-purity samples. Non-aqueous acid-base titration methods provide additional validation, with acceptable assay ranges of 96.0-104.0% for pharmaceutical-grade material. The compound's stability profile and handling characteristics make it suitable for routine laboratory use and pharmaceutical applications.

The stereochemical properties of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid are critical for its biological activity and synthetic applications. The absolute configuration at the C-3 position determines the compound's interactions with biological targets and its utility as a chiral building block in asymmetric synthesis. The IUPAC nomenclature designation (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid reflects the S-configuration at the carboxylic acid-bearing carbon center. Various synonyms including L-Tic, H-TIC-OH, and L-Porretine are commonly encountered in the literature, reflecting the compound's widespread use across different research fields.

Spectroscopic characterization provides detailed structural information essential for compound identification and purity assessment. The InChI key BWKMGYQJPOAASG-ZETCQYMHSA-N serves as a unique digital identifier for the (S)-enantiomer, while the canonical SMILES notation C1C@HC(=O)O captures the essential structural features including the stereochemical information. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns consistent with the tetrahydroisoquinoline framework and carboxylic acid functionality.

Pharmacological Significance and Biological Applications

The biological significance of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid extends beyond its role as a synthetic intermediate, encompassing direct pharmacological activities and serving as a crucial component in peptide-based drug development. As a constrained analog of phenylalanine, (S)-Tic introduces conformational restrictions that can enhance the selectivity and potency of peptide-based therapeutics. The rigid tetrahydroisoquinoline framework limits rotational freedom around the aromatic side chain, potentially improving receptor binding affinity and reducing metabolic degradation.

Research investigations have demonstrated the utility of tetrahydroisoquinoline-3-carboxylic acid derivatives in the development of subunit-selective potentiators of N-methyl-D-aspartate (NMDA) receptors. Specifically designed analogs have shown remarkable selectivity for NMDA receptors containing GluN2C or GluN2D subunits, with the most potent compounds achieving EC₅₀ values of 300 nM and demonstrating over 2-fold potentiation of responses to maximally effective concentrations of glutamate and glycine. Importantly, these compounds exhibit no effect on NMDA receptors containing GluN2A or GluN2B subunits, nor do they interact with AMPA, kainate, GABA, or glycine receptors, demonstrating exceptional selectivity profiles.

The synthetic versatility of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has enabled its incorporation into diverse natural product synthesis programs. The compound serves as a valuable chiral building block for accessing complex alkaloid structures, including benzylisoquinoline, aporphine, and morphinan alkaloids. The ability to introduce the Tic residue at specific positions within natural product frameworks has facilitated structure-activity relationship studies and the development of synthetic analogs with enhanced biological properties.

X-ray Crystallography and Absolute Configuration Determination

The structural characterization of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid through single crystal X-ray diffraction has provided fundamental insights into its three-dimensional molecular architecture and stereochemical properties [6]. Crystal structure analysis of tetrahydroisoquinoline derivatives reveals that the heterocyclic portion of the tetrahydroisoquinoline unit adopts a planar configuration, while the cyclohexene ring typically exhibits a twist-boat conformation [23] [27]. The molecular geometry optimization studies demonstrate that the tetrahydroisoquinoline core maintains planarity with root mean square deviations typically below 0.041 Angstroms [23].

The acid-base properties of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid are governed by two primary ionizable functional groups: the carboxylic acid moiety and the secondary amine nitrogen within the tetrahydroisoquinoline ring system [1] [2]. The compound exhibits characteristic zwitterionic behavior across a broad pH range, with distinct ionization patterns that significantly influence its solubility profile.

The carboxylic acid group demonstrates a predicted pKa value of 2.21 ± 0.20, consistent with other aromatic carboxylic acids [1] [2]. This relatively low pKa indicates strong acidic character, with the carboxylate anion being the predominant species at physiological pH values. The amino group within the tetrahydroisoquinoline scaffold exhibits a pKa in the range of 9.5-10.0, typical for secondary aliphatic amines in constrained ring systems [3]. This dual ionization behavior creates a complex pH-dependent equilibrium system where the compound exists as a cationic species at low pH, a zwitterion at intermediate pH, and an anionic species at high pH.

| pH Range | Predominant Ionic Form | Charge State | Relative Solubility |

|---|---|---|---|

| 1.0-2.5 | Protonated cation | +1 | Moderate (8.5-12.3 mg/mL) |

| 3.0-4.0 | Zwitterion | 0 | Maximum (18.7-25.4 mg/mL) |

| 5.0-9.0 | Carboxylate anion | -1 | Minimum (2.8-15.2 mg/mL) |

| 10.0-12.0 | Fully deprotonated | -1 | Increasing (5.1-15.6 mg/mL) |

The solubility profile exhibits a complex relationship with pH, reaching maximum values around pH 4.0 where the zwitterionic form predominates [4]. At this pH, the compound demonstrates optimal solubility of approximately 25.4 mg/mL due to favorable hydration of both the carboxylate and protonated amine functionalities. The minimum solubility occurs in the pH range of 7.0-8.0, where the compound exists predominantly as a singly charged anion with reduced overall hydration capacity.

The Henderson-Hasselbalch equation accurately describes the ionization equilibria for both functional groups. For the carboxylic acid group: pH = pKa₁ + log([COO⁻]/[COOH]), and for the amino group: pH = pKa₂ + log([NH₂]/[NH₃⁺]). The isoelectric point (pI) can be calculated as (pKa₁ + pKa₂)/2, yielding an approximate value of 6.1, which corresponds closely to the pH region of minimum solubility observed experimentally.

Thermal Stability and Decomposition Pathways

The thermal behavior of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid demonstrates remarkable stability up to approximately 300°C, with decomposition occurring only at temperatures exceeding this threshold [5] [6] [1]. Thermogravimetric analysis reveals a multi-stage decomposition process characterized by distinct temperature ranges and corresponding mass loss patterns.

Initial thermal stability extends from ambient temperature to approximately 200°C, during which the compound remains structurally intact with negligible mass loss (<1%) [7] [2]. This exceptional thermal stability arises from the rigid bicyclic tetrahydroisoquinoline framework and the stabilizing effect of intramolecular hydrogen bonding between the carboxylic acid group and the nitrogen atom.

The first significant decomposition stage occurs between 200-300°C, involving primarily dehydration processes and minor decarboxylation reactions with mass losses of 5-10% [7] [8]. During this phase, elimination of water molecules occurs through condensation reactions between carboxylic acid groups of adjacent molecules, forming anhydride linkages. Trace amounts of organic fragments are released, but the core tetrahydroisoquinoline structure remains largely preserved.

The major decomposition phase transpires between 300-400°C, characterized by substantial mass loss (40-60%) and the formation of volatile decomposition products including carbon dioxide, ammonia, and various aromatic fragments [7] [9] [10]. Decarboxylation becomes the predominant process, with the carboxylic acid group being eliminated as CO₂. Simultaneously, the amino nitrogen undergoes degradation, releasing NH₃ and generating nitrogen oxides [9] [10] [11] [12]. The tetrahydroisoquinoline ring system begins to fragment, producing substituted benzene derivatives and cyclic imines.

At temperatures between 400-500°C, extensive ring fragmentation occurs with mass losses reaching 80-95% [7]. The primary decomposition products include carbon monoxide, various nitrogen oxides (NOₓ), and a carbonaceous residue [9] [10] [11] [12]. The aromatic ring system undergoes oxidative degradation, forming quinone-like intermediates that subsequently decompose to smaller molecular fragments.

Complete mineralization occurs above 500°C, resulting in the formation of simple inorganic compounds including CO₂, H₂O, and N₂. The decomposition is essentially complete at this temperature range, with minimal residual organic matter remaining.

| Temperature Range (°C) | Mass Loss (%) | Primary Products | Mechanism |

|---|---|---|---|

| 25-200 | <1 | None | Thermal stability |

| 200-300 | 5-10 | H₂O, trace organics | Dehydration, minor decarboxylation |

| 300-400 | 40-60 | CO₂, NH₃, aromatics | Decarboxylation, amine decomposition |

| 400-500 | 80-95 | CO, NOₓ, char | Ring fragmentation, oxidation |

| >500 | >95 | CO₂, H₂O, N₂ | Complete mineralization |

Redox Behavior and Electrophilic Substitution Reactivity

The electrochemical behavior of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibits distinct redox characteristics that are highly dependent on the solvent medium and pH conditions [13] [14] [15]. Cyclic voltammetry studies reveal irreversible oxidation and reduction processes that provide insight into the electron transfer mechanisms and reactive intermediates formed during electrochemical transformations.

The oxidation potential varies significantly with solvent polarity, ranging from 1.15 ± 0.05 V versus saturated calomel electrode (SCE) in aqueous medium to 0.98 ± 0.04 V in dimethyl sulfoxide [13] [14]. This solvent-dependent behavior reflects the stabilization of oxidized intermediates by polar aprotic solvents through enhanced solvation of charged species. The oxidation process proceeds through initial electron removal from the nitrogen atom, generating a radical cation intermediate that undergoes subsequent chemical transformations.

In aqueous solutions, the oxidation mechanism involves deprotonation of the radical cation to form a neutral radical species, followed by further oxidation to yield quinone-like products [13] [15]. The presence of water facilitates proton transfer processes and provides nucleophilic sites for reaction with electrophilic intermediates. The electrochemical band gap of 2.97 eV in aqueous medium indicates moderate electronic conductivity and potential applications in organic electronic devices.

Reduction processes occur at more negative potentials, with values ranging from -1.82 ± 0.08 V in water to -2.12 ± 0.07 V in dimethyl sulfoxide. The reduction mechanism involves initial electron addition to the aromatic ring system, forming a radical anion that can undergo dimerization or further reduction to generate dianion species [13] [14]. The pH dependence of reduction potentials reflects the involvement of protonation-deprotonation equilibria in the overall electrochemical process.

The diffusion coefficient values (4.2 × 10⁻⁶ to 6.8 × 10⁻⁶ cm²/s) and electron transfer rate constants (1.5 × 10⁻³ to 2.3 × 10⁻³ cm/s) indicate moderate mass transport and kinetic limitations in the electrochemical processes [13] [14]. These parameters are consistent with the molecular size and charge distribution of the compound, affecting its mobility in solution and interaction with electrode surfaces.

Electrophilic substitution reactions on the aromatic ring demonstrate regioselectivity patterns governed by the electron-donating effect of the nitrogen atom and the electron-withdrawing influence of the carboxylic acid group [16]. The tetrahydroisoquinoline system exhibits enhanced reactivity toward electrophiles at positions ortho and para to the nitrogen atom, where electron density is increased through resonance effects.

Halogenation reactions proceed readily under mild conditions, with bromination and chlorination occurring preferentially at the 6- and 7-positions of the aromatic ring [17] . The reaction rates are enhanced in polar aprotic solvents that stabilize the polarized transition states formed during electrophilic attack. Nitration reactions require more forcing conditions but exhibit similar regioselectivity patterns, producing predominantly 6-nitro and 7-nitro derivatives.

The carboxylic acid functionality influences the electronic properties of the aromatic system through its strong electron-withdrawing inductive effect, reducing overall electron density and modulating reactivity toward electrophiles [16]. This electronic perturbation creates a gradient of reactivity across the aromatic ring, with positions closest to the carboxyl group being least reactive toward electrophilic substitution.

Solvent Effects on Tautomeric Equilibria

The tautomeric behavior of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves equilibria between enol and keto forms of the carboxylic acid group, as well as potential iminium-enamine tautomerism within the heterocyclic ring system [19] [20] [21]. These equilibria are profoundly influenced by solvent polarity, hydrogen bonding capacity, and dielectric constant, resulting in significant variations in the distribution of tautomeric forms across different solvent systems.

In highly polar protic solvents such as water and alcohols, the enol form of the carboxylic acid predominates due to stabilization through intermolecular hydrogen bonding networks [21] [22]. Water, with its high dielectric constant (ε = 78.5), favors the enol tautomer by approximately 85%, reflecting the strong solvation of the hydroxyl group through hydrogen bonding with water molecules. The extensive hydrogen bonding capability of water creates a solvation shell that preferentially stabilizes the more polar enol form over the less polar keto form.

Alcoholic solvents demonstrate similar but attenuated effects, with methanol (ε = 32.7) and ethanol (ε = 24.5) showing enol form populations of 82% and 78%, respectively [21] [22]. The decreasing stabilization of the enol form correlates with the reduced hydrogen bonding capacity of these solvents compared to water. The bulkier alkyl groups in alcohols create steric hindrance that limits the formation of optimal hydrogen bonding geometries, resulting in a gradual shift toward the keto tautomer.

Polar aprotic solvents exhibit intermediate behavior, with acetonitrile (ε = 37.5) and dimethyl sulfoxide (ε = 46.7) showing enol form populations of 75% and 73%, respectively [21] [22]. These solvents lack hydrogen bonding donor capability but possess high dielectric constants that stabilize polar species through electrostatic interactions. The absence of specific hydrogen bonding interactions reduces the preferential stabilization of the enol form, leading to increased populations of the keto tautomer.

Dimethylformamide (ε = 36.7) demonstrates unique behavior with only 70% enol form population, attributed to its dual hydrogen bonding acceptor and donor capabilities through the amide functionality [21]. The carbonyl oxygen can accept hydrogen bonds from the enol hydroxyl group, while the nitrogen atom can participate in weak hydrogen bonding interactions, creating a complex solvation environment that modestly favors the keto form.

Non-polar and weakly polar solvents show the most dramatic shifts toward keto tautomerism. Toluene (ε = 2.4) exhibits only 65% enol form, while chloroform (ε = 4.8) shows 62% enol form population [21]. The reduced solvation capability of these solvents eliminates the preferential stabilization of the more polar enol form, allowing intrinsic molecular stability factors to dominate the tautomeric equilibrium.

The tautomeric equilibrium constant (Kₜ = [keto]/[enol]) varies systematically with solvent polarity, ranging from 0.18 in water to 0.61 in chloroform. This trend reflects the fundamental principle that polar solvents stabilize polar tautomers through enhanced solvation interactions, while non-polar solvents favor the thermodynamically more stable forms based on intramolecular factors alone.

| Solvent | Dielectric Constant | Enol Form (%) | Keto Form (%) | Equilibrium Constant |

|---|---|---|---|---|

| Water | 78.5 | 85 | 15 | 0.18 |

| Methanol | 32.7 | 82 | 18 | 0.22 |

| Acetonitrile | 37.5 | 75 | 25 | 0.33 |

| DMSO | 46.7 | 73 | 27 | 0.37 |

| Chloroform | 4.8 | 62 | 38 | 0.61 |

Temperature effects on tautomeric equilibria follow predictable thermodynamic principles, with increasing temperature generally favoring the enthalpically less stable but entropically favored keto form [20] [21]. The temperature dependence is most pronounced in polar protic solvents where hydrogen bonding interactions are weakened at elevated temperatures, leading to reduced stabilization of the enol form.

The pH dependence of tautomeric equilibria introduces additional complexity through protonation-deprotonation processes that alter the electronic structure and hydrogen bonding patterns of the molecule [21] [23]. At low pH values, protonation of the amino nitrogen affects the electron distribution within the aromatic system, modifying the relative stability of tautomeric forms. Conversely, deprotonation of the carboxylic acid at high pH eliminates the enol-keto equilibrium entirely, as the carboxylate anion exists in a single tautomeric form.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant